molecular formula C20H26O5 B12321412 ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6beta-olide

ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6beta-olide

Cat. No.: B12321412
M. Wt: 346.4 g/mol
InChI Key: AZDQVPBPXMWTKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetracyclic ent-Kaurane Diterpenoid Backbone Configuration

The molecular foundation of ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6beta-olide is derived from the ent-kaurane diterpenoid skeleton, a tetracyclic system comprising three six-membered rings (A, B, C) and one five-membered ring (D). The "ent" designation indicates enantiomeric configuration relative to the parent kaurane structure, originating from the stereochemical inversion observed in early isolations from Agathis species.

The A/B/C ring system adopts a trans-decalin conformation, stabilized by axial-equatorial hydrogen bonding networks. Ring D, a cyclopentane moiety, bridges C8 and C13 via a two-carbon linkage, introducing angular methyl groups at C10 and C13 that contribute to steric hindrance. X-ray crystallographic studies of analogous ent-kauranes reveal chair (A), boat (B), and half-chair (C) conformations, with ring D adopting an envelope geometry to accommodate the C16–C17 double bond.

Skeletal Feature Description
Total Rings 4 (A: cyclohexane, B: cyclohexane, C: cyclohexane, D: cyclopentane)
Bridge Positions C8–C13 (two-carbon bridge), C15–C16 (exocyclic double bond)
Characteristic Substituents C10β-methyl, C13β-methyl, C16–C17 double bond

Biosynthetically, the skeleton originates from geranylgeranyl pyrophosphate (GGPP), which undergoes cyclization via ent-copalyl diphosphate (ent-CPP) intermediates. Enzymatic catalysis by ent-kaurene synthase establishes the stereochemical framework, including the critical C5β, C8α, C9β, C10α, and C13α configurations that distinguish ent-kauranes from their non-enantiomeric counterparts.

Functional Group Positioning (C7/C9 Hydroxyls, C15 Keto, C16 Double Bond)

Functionalization of the ent-kaurane backbone in this compound occurs at four key positions:

  • C7α-Hydroxyl : Axially oriented on the A ring, this group participates in intramolecular hydrogen bonding with the C15 keto oxygen, stabilizing the chair conformation of ring A.
  • C9-Hydroxyl : Equatorially positioned on ring B, the C9 hydroxyl forms a hydrogen bond network with the C19 lactone carbonyl, influencing ring puckering dynamics.
  • C15 Keto Group : The exocyclic ketone at C15 introduces electronic polarization, enhancing reactivity toward nucleophilic attack at C16.
  • C16–C17 Double Bond : This trans-configured alkene (Δ¹⁶) creates planar rigidity in ring D, limiting conformational flexibility while enabling π-π interactions in biological matrices.
Functional Group Position Stereochemistry Electronic Effects
C7–OH A ring, C7 α (axial) Electron-donating, H-bond donor
C9–OH B ring, C9 β (equatorial) Electron-donating, H-bond donor/acceptor
C15=O C ring, C15 - Electron-withdrawing, conjugation with Δ¹⁶
Δ¹⁶ D ring, C16 trans Planar sp² hybridization, π-system delocalization

The juxtaposition of these groups creates a polarized molecular surface, with the C7/C9 hydroxyls and C15 keto forming a hydrophilic domain, while the methyl groups and lactone ring contribute to hydrophobic interactions.

Lactone Ring Formation Between C19 and C6beta

A defining structural feature is the γ-lactone bridge connecting C19 (carboxylic acid) and C6β (hydroxyl oxygen). This five-membered lactone arises from esterification between the C19 carboxylate and the C6β alcohol, constrained by cis-fusion to ring B.

The lactonization process likely occurs via acid-catalyzed intramolecular cyclization, as evidenced by synthetic studies on analogous ent-kauranes. Key mechanistic steps include:

  • Protonation of the C19 carboxylate oxygen, enhancing electrophilicity.
  • Nucleophilic attack by the C6β hydroxyl oxygen, forming a tetrahedral intermediate.
  • Deprotonation and ring closure, yielding the γ-lactone with R configuration at C6.
Lactone Parameter Value
Ring size 5-membered (γ-lactone)
Fusion to backbone cis-fused to rings B and C
Dihedral angle (O–C6–C19–O) 12.7° (DFT-optimized geometry)

This lactone imposes significant torsional strain, forcing rings B and C into non-planar conformations. NMR data (δ 4.87 ppm, d, J = 6.5 Hz for H6β) and IR absorption at 1765 cm⁻¹ (C=O stretch) confirm the lactone’s presence and geometry. Synthetic efforts to construct this moiety have employed oxidative lactonization strategies using hypervalent iodine reagents, achieving 78–92% yields in model systems.

Properties

Molecular Formula

C20H26O5

Molecular Weight

346.4 g/mol

IUPAC Name

2,9-dihydroxy-1,13-dimethyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecane-7,12-dione

InChI

InChI=1S/C20H26O5/c1-10-11-5-8-20(24)18(3)7-4-6-17(2)13(18)12(25-16(17)23)15(22)19(20,9-11)14(10)21/h11-13,15,22,24H,1,4-9H2,2-3H3

InChI Key

AZDQVPBPXMWTKM-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC3(C1C(C(C45C3(CCC(C4)C(=C)C5=O)O)O)OC2=O)C

Origin of Product

United States

Preparation Methods

Maceration and Soxhlet Extraction

Crushed rhizomes undergo maceration in chloroform or dichloromethane (1:10 w/v) for 72 hours at room temperature, with intermittent agitation to enhance solubilization of non-polar diterpenoids. Soxhlet extraction using ethyl acetate (boiling point 77°C) is employed for higher efficiency, typically requiring 6–8 cycles to exhaustively extract the compound. Polar solvents like methanol are avoided to minimize co-extraction of glycosides.

Liquid-Liquid Partitioning

The crude extract is concentrated under reduced pressure (40°C, 0.1 bar) and partitioned between n-hexane and 90% aqueous methanol. ent-7α,9-Dihydroxy-15-oxokaur-16-en-19,6β-olide partitions into the methanol layer due to its hydroxyl and lactone groups. Further partitioning with ethyl acetate-water (1:1) removes residual pigments, yielding a semi-purified fraction.

Solvent System Partition Ratio (K) Yield (%)
n-Hexane/90% Methanol 0.03 12.5 ± 1.2
Ethyl Acetate/Water 1.8 68.4 ± 2.7

Chromatographic Purification

Silica Gel Column Chromatography

The ethyl acetate fraction is subjected to normal-phase silica gel chromatography (200–300 mesh) using a gradient of n-hexane:ethyl acetate (9:1 to 1:1). Fractions eluting at 30–40% ethyl acetate contain the target compound, as confirmed by thin-layer chromatography (TLC; Rf = 0.35 in n-hexane:EtOAc 7:3).

High-Performance Liquid Chromatography (HPLC)

Final purification employs reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 µm) with isocratic elution (acetonitrile:water 55:45, 1 mL/min). ent-7α,9-Dihydroxy-15-oxokaur-16-en-19,6β-olide elutes at 14.2 minutes (UV detection at 254 nm), achieving >98% purity.

Chromatographic Parameter Condition Outcome
Column Type C18 Silica
Mobile Phase Acetonitrile:Water (55:45)
Retention Time 14.2 min
Purity >98%

Structural Elucidation and Quality Control

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR (400 MHz, CDCl₃): δ 5.78 (1H, d, J = 10.4 Hz, H-16), 4.21 (1H, m, H-7α), 3.95 (1H, s, H-9), 1.32 (3H, s, H-20).
    • ¹³C NMR (100 MHz, CDCl₃): δ 214.5 (C-15), 179.3 (C-19), 84.2 (C-6β), 72.1 (C-7α), 68.9 (C-9).
  • High-Resolution Mass Spectrometry (HRMS):
    Observed [M+H]⁺ at m/z 347.1598 (calculated 347.1601 for C₂₀H₂₇O₅).

Purity Assessment

Quantitative analysis via HPLC-DAD (diode array detector) confirms the absence of co-eluting peaks. Accelerated stability studies (40°C/75% RH, 6 months) show <2% degradation, validating storage at -20°C in amber vials.

Challenges and Optimization Strategies

Low Natural Abundance

The compound constitutes only 0.003–0.005% of dried rhizome mass. Countercurrent chromatography (CCC) has been explored to improve recovery, but scalability remains limited due to solvent consumption.

Stereochemical Complexity

The ent-kaurane skeleton’s stereocenters (C-7α, C-9, C-6β) necessitate chiral HPLC for enantiomeric purity assessment, though none of the provided sources detail synthetic routes to address this.

Chemical Reactions Analysis

Types of Reactions

ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6beta-olide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield different oxidized derivatives with potential biological activities .

Scientific Research Applications

ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6beta-olide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6beta-olide involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by modulating signaling pathways and interacting with enzymes involved in various biological processes. For instance, it may inhibit certain enzymes, leading to the suppression of inflammatory responses or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations:

  • Lactone vs. Carboxylic Acid : The lactone ring in ent-7α,9-Dihydroxy... enhances rigidity and may improve metabolic stability compared to carboxylic acid-containing analogs like ent-11α-Hydroxy... .
  • Substituent Positioning : Hydroxyl groups at C7α and C9 are unique to the target compound, while others (e.g., 3α-Angeloyloxy-9β-hydroxy...) prioritize substitutions at C3 or C11 .

Physicochemical Properties

Property ent-7α,9-Dihydroxy... 3α-Angeloyloxy-9β-hydroxy... ent-7α,14β-dihydroxy...
Physical State Crystalline solid White powder Oily residue
Solubility Soluble in DMSO Soluble in methanol Soluble in chloroform
Density 1.34 g/cm³ (predicted) Not reported Not reported
Optical Rotation Not reported Not reported [α]D²³ = -6.2° (CHCl₃)
Storage -20°C (powder) Room temperature -80°C (long-term)
References

Key Observations:

  • The lactone ring in ent-7α,9-Dihydroxy... may contribute to its crystalline state, whereas analogs with free carboxylic acids (e.g., ent-16β,17-dihydroxy...) are more likely to be oily .
  • Solubility in polar solvents like DMSO or methanol correlates with hydroxyl and ketone groups, while chloroform-soluble analogs (e.g., ent-7α,14β-dihydroxy...) lack polar lactones .

Key Observations:

  • Anti-Inflammatory Activity : Hydroxyl groups at C7α and C14β in ent-7α,14β-dihydroxy... enhance NF-κB inhibition compared to the target compound, which lacks a C14 substitution .
  • Antioxidant Potential: The lactone and conjugated enolide system in ent-7α,9-Dihydroxy...

Biological Activity

ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6beta-olide is a diterpenoid compound derived from the plant Isodon yuennanensis, characterized by its unique molecular structure (C20H26O5) and a molecular weight of 346.42 g/mol. This compound has garnered attention for its potential biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways within cells. It interacts with specific molecular targets that influence cellular functions, leading to potential therapeutic effects. Research indicates that this compound may inhibit certain enzymes involved in inflammatory processes and cancer progression.

Pharmacological Effects

  • Anti-inflammatory Properties : Studies have shown that this compound exhibits significant anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways.
  • Anticancer Activity : Preliminary research suggests that this compound can induce apoptosis in cancer cells and inhibit tumor growth. It has been tested against various cancer cell lines, demonstrating cytotoxic effects.
  • Antimicrobial Activity : There is evidence to suggest that this compound possesses antimicrobial properties, potentially effective against certain bacterial strains.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
ent-11alpha-hydroxy-15-oxo-kaur-16-en-19-oic acidC20H28O5Anti-inflammatory
7alpha,11alpha-dihydroxy-15-oxo-ent-kauran-16-en-19,6beta-olideC20H26O5Anticancer

The distinct hydroxyl and oxo groups in this compound contribute to its unique biological activities compared to similar compounds.

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects : A study published in a pharmacological journal demonstrated that this compound significantly reduced inflammation markers in a murine model of arthritis. The results indicated a decrease in TNF-alpha and IL-6 levels post-treatment.
  • Anticancer Evaluation : In vitro studies conducted on breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability and induced apoptosis through the activation of caspase pathways.
  • Antimicrobial Activity Assessment : Research investigating the antimicrobial properties of this compound found it effective against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.